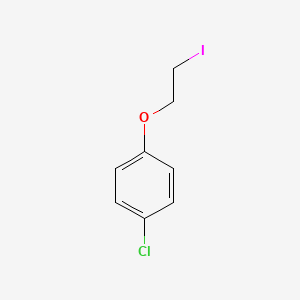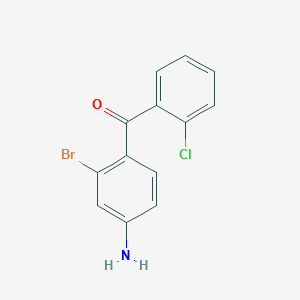
Tetradeca-9,12-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-9,12-dienal is an organic compound belonging to the class of long-chain aldehydes. It is characterized by the presence of two double bonds located at the 9th and 12th positions of the tetradecane chain. This compound is known for its role in various biological processes and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradeca-9,12-dienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal. Another method includes the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the double bonds at specific positions on the tetradecane chain.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. For instance, engineered yeast strains can be utilized to produce this compound through metabolic engineering. This method leverages the yeast’s natural biosynthetic pathways, which are modified to enhance the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradeca-9,12-dienal undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Tetradeca-9,12-dienoic acid.
Reduction: Tetradeca-9,12-dienol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Tetradeca-9,12-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is employed in the production of fragrances and flavorings due to its distinctive odor.
Mécanisme D'action
The mechanism by which tetradeca-9,12-dienal exerts its effects involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone, binding to receptors on the antennae of insects and triggering behavioral responses. The pathways involved include signal transduction mechanisms that lead to changes in gene expression and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradeca-9,12-dienyl acetate: This compound is similar in structure but has an acetate group instead of an aldehyde group.
Tetradeca-9,12-dienol: This is the reduced form of tetradeca-9,12-dienal, where the aldehyde group is converted to an alcohol.
Uniqueness
This compound is unique due to its specific double bond configuration and its role as an aldehyde. This configuration allows it to participate in a variety of chemical reactions and makes it a valuable compound in both synthetic chemistry and biological research.
Propriétés
Formule moléculaire |
C14H24O |
|---|---|
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
tetradeca-9,12-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3 |
Clé InChI |
XHXSPBYEQUMCKE-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC=CCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13869733.png)
![4-[(Pyridin-4-yl)ethynyl]benzaldehyde](/img/structure/B13869740.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)

![Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869777.png)




![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)
